molecular formula C13H18N4O3S B5603486 4-(1,3-benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide

4-(1,3-benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B5603486
M. Wt: 310.37 g/mol
InChI Key: QNZLATVJYWFPRS-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that features a benzoxazole moiety linked to a piperazine ring through a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . This intermediate is then reacted with N,N-dimethylpiperazine and sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and efficiency of the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can further streamline the production, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfonic acids, and various substituted benzoxazole compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The sulfonamide group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide stands out due to its combined structural features of benzoxazole and piperazine linked through a sulfonamide group.

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-15(2)21(18,19)17-9-7-16(8-10-17)13-14-11-5-3-4-6-12(11)20-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZLATVJYWFPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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